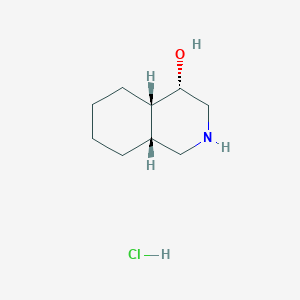
4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide is a complex organic compound that features a pyridazinone core, a pyridine ring, and a trifluoromethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate pyridine boronic acids or halides.
Attachment of the Trifluoromethoxyphenyl Group: This step often involves nucleophilic aromatic substitution (SNAr) reactions where the trifluoromethoxy group is introduced using trifluoromethoxyphenyl halides.
Final Assembly: The butanamide moiety is typically introduced through amidation reactions using butanoic acid derivatives and coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The pyridazinone core can be oxidized to form N-oxides.
Reduction: The carbonyl group in the pyridazinone can be reduced to form alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and binding affinities due to its potential bioactivity.
Medicine
In medicinal chemistry, 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-methoxyphenyl)butanamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-chlorophenyl)butanamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 4-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide imparts unique electronic and steric properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.
Propriétés
IUPAC Name |
4-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-7-5-15(6-8-16)25-18(28)4-2-12-27-19(29)10-9-17(26-27)14-3-1-11-24-13-14/h1,3,5-11,13H,2,4,12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNAGFYTASXCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![phenyl N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamate](/img/structure/B2651654.png)
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2651656.png)
![5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2651661.png)
![Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2651662.png)


![3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2651667.png)
![2-(4-fluorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2651668.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2651669.png)


![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2651673.png)


